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Compound of Interest

Compound Name:
2-chloro-1-(4-ethenylphenyl)ethan-

1-one

CAS No.: 93971-76-7

Cat. No.: B2575833

Get Quote

Executive Summary
p-Vinylphenacyl chloride (4-vinyl-α-chloroacetophenone) is a bifunctional aromatic monomer

characterized by two orthogonal reactive handles: a vinyl group capable of radical

polymerization and an α-chloroketone (phenacyl chloride) moiety susceptible to nucleophilic

substitution (

).

Unlike its more common analog, p-vinylbenzyl chloride (PVBC), the phenacyl derivative

incorporates a carbonyl group between the aromatic ring and the chloromethyl moiety. This

structural insertion significantly alters the electronic environment, enhancing the electrophilicity

of the methylene carbon and introducing potential photochemical activity (photolability). This

guide details the molecular architecture, synthesis strategies, and reactivity profiles essential

for its application in macromolecular engineering and bioconjugation.

Molecular Architecture & Properties[1]
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Structural Analysis
The molecule consists of a benzene ring substituted at the para positions. This 1,4-substitution

pattern ensures minimal steric interference between the polymerizable vinyl group and the

functional chloroketone tail.
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Electronic Effects
The carbonyl group is electron-withdrawing, which deactivates the benzene ring towards

electrophilic aromatic substitution but activates the adjacent methylene group (

) for nucleophilic attack. The acidity of the

-protons is also increased, allowing for potential enolate chemistry, although this is often
competing with the high reactivity of the C-Cl bond.
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Disambiguation: Phenacyl vs. Benzyl
It is critical to distinguish this molecule from p-vinylbenzyl chloride (CAS 1592-20-7).

Benzyl:

(Standard alkyl halide reactivity).

Phenacyl:

(Enhanced electrophilicity, lachrymatory, potential photolability).

Synthesis & Preparation
Direct chlorination of 4-vinylacetophenone is hazardous due to the susceptibility of the vinyl

group to chlorine addition (

adds across

). Therefore, a multi-step approach starting from 4-vinylbenzoic acid is the standard for high-
purity synthesis, utilizing the Arndt-Eistert homologation pathway or a Friedel-Crafts approach
under controlled conditions.

Recommended Synthetic Route (Diazoketone Pathway)
This route preserves the vinyl functionality by avoiding harsh halogenation conditions.

Activation: Convert 4-vinylbenzoic acid to 4-vinylbenzoyl chloride using oxalyl chloride (mild)

or thionyl chloride (

).

Diazotization: React the acid chloride with diazomethane (

) to form the

-diazoketone.

Chlorination: Treat the diazoketone with anhydrous

(gas) in ether. The
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group is an excellent leaving group, yielding the

-chloroketone.

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis preserving the vinyl moiety via the diazoketone intermediate.

Reactivity Profile
Orthogonal Polymerization
The vinyl group allows p-vinylphenacyl chloride to be polymerized into poly(p-vinylphenacyl

chloride) or copolymerized with styrene, acrylamides, or acrylates.

Method: Free Radical Polymerization (AIBN initiator, 60-70°C).

Result: A linear polymer backbone with pendant phenacyl chloride groups.

Caution: High temperatures may cause side reactions with the chloroketone; controlled

radical polymerization (RAFT/ATRP) is recommended for defined molecular weights.

Nucleophilic Substitution ( )
The primary utility of this molecule lies in the high reactivity of the

-chloroketone.

Cysteine Modification: Reacts rapidly with thiol groups (-SH) in proteins/peptides to form

stable thioether bonds (

). This is faster and more selective than alkyl halides (benzyl chloride) due to the activating
carbonyl.
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Carboxylate Coupling: Reacts with carboxylic acids in the presence of a base (e.g.,

) to form phenacyl esters (

).

Photochemical Reactivity
Phenacyl esters are known photolabile protecting groups.

Mechanism: Upon UV irradiation (~300-350 nm), phenacyl esters can undergo cleavage.

This property allows p-vinylphenacyl chloride to serve as a photo-caged monomer. Polymers

containing this unit can release attached bioactive molecules (drugs, peptides) upon light

exposure.

Reactivity & Application Map
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Figure 2: Orthogonal reactivity pathways for materials science and chemical biology.

Experimental Protocols
Protocol A: Cysteine-Selective Labeling
(Bioconjugation)
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Use this protocol to attach a peptide or protein to the phenacyl handle.

Preparation: Dissolve p-vinylphenacyl chloride (1.0 eq) in DMF or DMSO.

Buffer: Prepare the peptide/protein in Phosphate Buffered Saline (PBS), pH 7.5. Avoid amine

buffers (Tris) to prevent competition, though thiols are much more nucleophilic.

Coupling: Add the chloride solution to the protein. Final concentration of organic solvent

should be <10%.

Incubation: Stir at Room Temperature (RT) for 1-2 hours.

Quenching: Add excess dithiothreitol (DTT) or mercaptoethanol to quench unreacted

chloride.

Purification: Dialysis or Size Exclusion Chromatography (SEC).

Protocol B: Radical Polymerization
Monomer:p-vinylphenacyl chloride (1.0 g).

Solvent: Anhydrous Toluene or THF (5 mL).

Initiator: AIBN (Azobisisobutyronitrile), 1 mol% relative to monomer.

Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen.

Reaction: Heat to 65°C under Argon for 12 hours.

Precipitation: Pour reaction mixture into cold Methanol. Filter and dry the white precipitate.

Safety & Handling
Lachrymator: Phenacyl chlorides are potent tear gas agents (historically used as "CN gas"

components).[1] Handle only in a functioning fume hood.

Alkylating Agent: Highly toxic if inhaled or contacted with skin. It can alkylate DNA.
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Storage: Store at -20°C, protected from light and moisture. The chloroketone is sensitive to

hydrolysis over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Molecular Structure & Reactivity of p-
Vinylphenacyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2575833/docs#technical-guide-molecular-structure-
reactivity-of-p-vinylphenacyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2575833/docs#technical-guide-molecular-structure-reactivity-of-p-vinylphenacyl-chloride
https://www.benchchem.com/product/b2575833/docs#technical-guide-molecular-structure-reactivity-of-p-vinylphenacyl-chloride
https://www.benchchem.com/product/b2575833/docs#technical-guide-molecular-structure-reactivity-of-p-vinylphenacyl-chloride
https://www.benchchem.com/product/b2575833/docs#technical-guide-molecular-structure-reactivity-of-p-vinylphenacyl-chloride
https://www.benchchem.com/product/b2575833?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2575833?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

